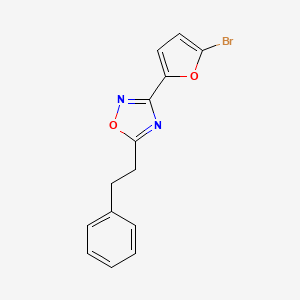

3-(5-bromo-2-furyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing 1,2,4-oxadiazole rings, such as "3-(5-bromo-2-furyl)-5-(2-phenylethyl)-1,2,4-oxadiazole," typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under various conditions. For example, the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one involved NMR and IR spectroscopic methods for characterization, with DFT methods used for calculating geometrical and structural parameters (Ustabaş et al., 2020). Microwave-assisted methods have also been employed for the synthesis of related compounds, offering advantages in reaction rate and yield (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. DFT studies on compounds like the one synthesized by Ustabaş et al. provide insights into HOMO and LUMO energies, geometrical structure parameters, and theoretical IR and NMR values, which are essential for understanding the electronic structure and reactivity of these molecules. The presence of a bromo and furyl group in the molecule may influence its electronic properties and molecular interactions.

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole ring undergo various chemical reactions, including cyclodehydration, bromination, and reactions with unsaturated compounds. The reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate illustrates the reactivity of these compounds towards forming difluoromethylenated derivatives (Xueyan Yang et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties"3-(5-bromo-2-furyl)-5-(2-phenylethyl)-1,2,4-oxadiazole" and its derivatives have been extensively studied for their synthetic methodologies and chemical reactivity. The synthesis of furan compounds, including those with bromo-substituted furan rings, is of significant interest due to their potential as building blocks in organic synthesis. Studies demonstrate various synthetic strategies, including halogenation, nitration, and cycloaddition reactions, to access furan derivatives with diverse functional groups (Saldabol, Popelis, & Slavinska, 2002). These methodologies enable the introduction of bromo and other substituents into the furan ring, providing pathways to synthesize compounds like "3-(5-bromo-2-furyl)-5-(2-phenylethyl)-1,2,4-oxadiazole."

Biological Activity

While excluding specific information on drug use and side effects, it's notable that related furan and oxadiazole derivatives have been investigated for their biological activities. Compounds featuring the furan ring and 1,3,4-oxadiazole moiety have been reported to exhibit antimicrobial properties. For instance, certain 1,3,4-oxadiazole derivatives have shown promising antibacterial activities against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971). These studies contribute to understanding the structure-activity relationships that govern the antimicrobial efficacy of furan and oxadiazole derivatives.

properties

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-8-7-11(18-12)14-16-13(19-17-14)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTBUSDRHDFRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)

![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)